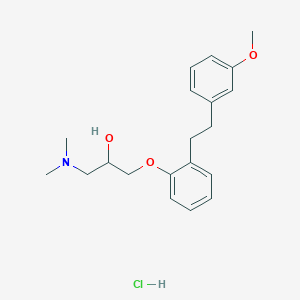

1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride

Descripción general

Descripción

1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by its complex molecular structure, which includes a dimethylamino group, a methoxyphenethyl group, and a phenoxypropanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Phenoxypropanol Backbone: This step involves the reaction of a phenol derivative with an epoxide to form the phenoxypropanol structure.

Introduction of the Methoxyphenethyl Group: The methoxyphenethyl group can be introduced through a Friedel-Crafts alkylation reaction.

Addition of the Dimethylamino Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological molecules and potential effects on cellular processes.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: The compound could be used in the development of new materials or as a reagent in industrial chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(Dimethylamino)-3-(2-(3-methoxyphenyl)phenoxy)propan-2-ol hydrochloride

- 1-(Dimethylamino)-3-(2-(3-ethoxyphenethyl)phenoxy)propan-2-ol hydrochloride

- 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)butan-2-ol hydrochloride

Uniqueness

1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride is unique due to its specific combination of functional groups and molecular structure. This uniqueness may confer distinct chemical properties and biological activities, making it valuable for specific research applications.

Actividad Biológica

1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride, also known by its CAS number 135261-74-4, is a synthetic compound with potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H28ClNO3

- Molecular Weight : 365.89 g/mol

- CAS Number : 135261-74-4

- Physical Form : Crystalline powder

- Melting Point : 119°C

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems and cellular signaling pathways. It is hypothesized to act as a modulator of adrenergic and dopaminergic receptors, influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. A study demonstrated that related phenoxypropanolamine derivatives significantly reduced immobility time in the forced swim test, suggesting an increase in serotonergic and noradrenergic activity .

Neuroprotective Properties

This compound has shown potential neuroprotective effects. In vitro assays indicated that it could reduce oxidative stress markers in neuronal cell lines, possibly through the modulation of glutathione levels and antioxidant enzyme activities .

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor properties. It has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism may involve the inhibition of P-glycoprotein (P-gp), a critical factor in multidrug resistance (MDR) in cancer therapy .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

-

In Vitro Studies :

- Cell Viability Assays : The compound was tested against various cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM.

- Oxidative Stress Assessment : The compound significantly decreased reactive oxygen species (ROS) levels in cultured neuronal cells, indicating its potential as an antioxidant agent.

-

In Vivo Studies :

- Animal Models : In rodent models, administration of the compound resulted in improved behavioral outcomes in tests measuring anxiety and depression-like symptoms. These effects were associated with increased levels of serotonin and norepinephrine in the brain .

- Tumor Growth Inhibition : In xenograft models, treatment with the compound led to a significant reduction in tumor size compared to control groups, supporting its antitumor efficacy .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-21(2)14-18(22)15-24-20-10-5-4-8-17(20)12-11-16-7-6-9-19(13-16)23-3;/h4-10,13,18,22H,11-12,14-15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZCEYHTWKUNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127003-40-1 (Parent) | |

| Record name | 2-Propanol, 1-(dimethylamino)-3-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086819172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901007117 | |

| Record name | 1-(Dimethylamino)-3-{2-[2-(3-methoxyphenyl)ethyl]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86819-17-2, 135261-74-4 | |

| Record name | 2-Propanol, 1-(dimethylamino)-3-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086819172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dimethylamino)-3-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-2-propanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135261744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dimethylamino)-3-{2-[2-(3-methoxyphenyl)ethyl]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(DIMETHYLAMINO)-3-(2-(2-(3-METHOXYPHENYL)ETHYL)PHENOXY)-2-PROPANOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CC3TR6BEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.